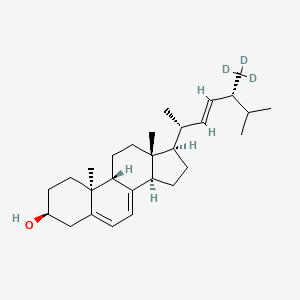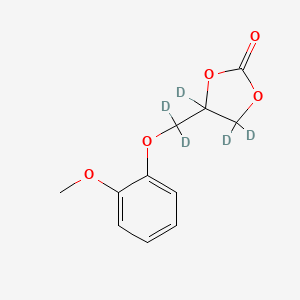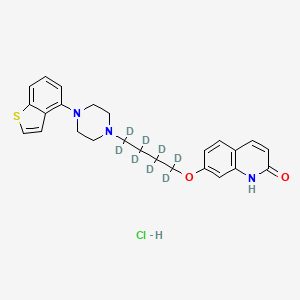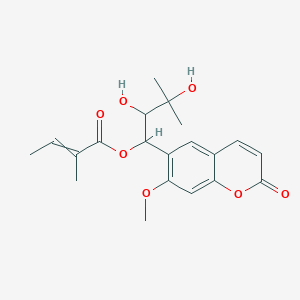
m-PEG16-Mal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG16-Mal: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound connects two essential ligands necessary for the formation of PROTAC molecules, enabling selective protein degradation through the ubiquitin-proteasome system within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG16-Mal involves the conjugation of polyethylene glycol (PEG) with maleimide. The reaction typically occurs under mild conditions to prevent the degradation of the PEG chain. The maleimide group is introduced to the PEG chain through a reaction with maleic anhydride, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: m-PEG16-Mal can undergo substitution reactions where the maleimide group reacts with thiol groups on proteins or other molecules.
Addition Reactions: The maleimide group can also participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions:
Reagents: Common reagents include thiol-containing compounds and nucleophiles.
Conditions: Reactions typically occur under mild, aqueous conditions to maintain the integrity of the PEG chain.
Major Products:
Applications De Recherche Scientifique
Chemistry:
- Used as a linker in the synthesis of PROTACs, which are small molecules designed to degrade specific proteins within cells.
Biology:
- Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine:
- Potential therapeutic applications in targeted protein degradation, offering a novel approach to treat diseases caused by aberrant protein function.
Industry:
Mécanisme D'action
Mechanism: m-PEG16-Mal functions by connecting two ligands in PROTAC molecules. One ligand targets an E3 ubiquitin ligase, while the other targets the specific protein to be degraded. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Molecular Targets and Pathways:
Targets: E3 ubiquitin ligase and the specific protein of interest.
Pathways: Ubiquitin-proteasome pathway, which is responsible for the degradation of ubiquitinated proteins
Comparaison Avec Des Composés Similaires
m-PEG12-Mal: A shorter PEG-based linker with similar properties but different chain length.
m-PEG24-Mal: A longer PEG-based linker, offering different solubility and stability characteristics.
Uniqueness: m-PEG16-Mal offers a balance between chain length and flexibility, making it suitable for a wide range of applications in PROTAC synthesis and other bioconjugation techniques .
Propriétés
Formule moléculaire |
C40H74N2O19 |
|---|---|
Poids moléculaire |
887.0 g/mol |
Nom IUPAC |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C40H74N2O19/c1-46-8-9-48-12-13-50-16-17-52-20-21-54-24-25-56-28-29-58-32-33-60-36-37-61-35-34-59-31-30-57-27-26-55-23-22-53-19-18-51-15-14-49-11-10-47-7-5-41-38(43)4-6-42-39(44)2-3-40(42)45/h2-3H,4-37H2,1H3,(H,41,43) |
Clé InChI |
FKWHSTNULIKFMI-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)










![2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B15144902.png)
